molecular formula C9H16ClN3O3 B7971493 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate

1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate

Cat. No.: B7971493
M. Wt: 249.69 g/mol
InChI Key: AUQKHELQXXHYLW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate (molecular formula: C₉H₁₅ClN₃O₂·H₂O) consists of a bicyclic pyrazolo[4,3-c]pyridine core, where the pyrazole ring is fused to a partially saturated pyridine ring. Key features include:

  • Substituents: An ethyl group at position 1 and a carboxylic acid group at position 3.
  • Salt Form: Hydrochloride hydrate, enhancing solubility and stability .
  • Molecular Weight: ~249.70 g/mol (including hydrate).

Synthesis
The synthesis typically involves hydrolysis of an ester precursor (e.g., ethyl ester) under basic conditions (NaOH in MeOH-H₂O) followed by acidification with HCl to yield the carboxylic acid hydrochloride hydrate .

Properties

IUPAC Name

1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH.H2O/c1-2-12-7-3-4-10-5-6(7)8(11-12)9(13)14;;/h10H,2-5H2,1H3,(H,13,14);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQKHELQXXHYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C(=O)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-36-3
Record name 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate
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Biological Activity

1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate (often referred to as ETPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of ETPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₃ClN₃O₂
  • CAS Number : 1256643-36-3
  • Molecular Weight : 203.67 g/mol

ETPC and its derivatives exhibit various mechanisms of action that contribute to their biological activities:

  • Antimicrobial Activity : Studies have shown that compounds within the pyrazolo[4,3-c]pyridine family demonstrate significant activity against various pathogens, including Mycobacterium tuberculosis (MTB). The compound inhibits pantothenate synthetase in MTB with a minimum inhibitory concentration (MIC) of 26.7 mM, indicating potential for treating tuberculosis .
  • Anticancer Properties : ETPC has been evaluated for its antiproliferative effects on human tumor cell lines such as HeLa and HCT116. The compound shows promising results in inhibiting cell proliferation through selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Neuroprotective Effects : Some derivatives of pyrazolo[4,3-c]pyridine have been reported to exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .

Antimicrobial Activity

A study conducted on various pyrazolo[4,3-c]pyridine derivatives demonstrated that ETPC exhibited significant antibacterial activity against the ESKAPE pathogens, a group known for their resistance to antibiotics. The compound's ability to inhibit bacterial growth suggests it could be a lead candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that ETPC can inhibit the proliferation of cancer cells. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.36CDK2 inhibition
HCT1161.8CDK9 inhibition
A375Not reportedInduction of apoptosis

These findings indicate that ETPC may serve as a scaffold for developing more potent anticancer agents targeting specific kinases involved in tumor growth .

Study on Mycobacterium tuberculosis

In a recent study, researchers synthesized various derivatives of ETPC and evaluated their activity against MTB. The most effective compounds were found to inhibit the growth of MTB significantly, showcasing the potential application of ETPC in treating tuberculosis .

Evaluation in Cancer Models

Another study evaluated the efficacy of ETPC in mouse models bearing human tumors. The results indicated a reduction in tumor size and increased survival rates among treated animals compared to controls. This suggests that ETPC could be further developed into a therapeutic agent for cancer treatment .

Scientific Research Applications

Medicinal Chemistry Applications

1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate has been investigated for its potential therapeutic effects. Its structural characteristics suggest several key applications:

1. Antidepressant Activity
Research indicates that compounds with a pyrazolo[4,3-c]pyridine core may exhibit antidepressant-like effects. Studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory activity. Experimental models demonstrate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers, making it a candidate for treating inflammatory diseases.

3. Neuroprotective Effects
Emerging studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative conditions like Alzheimer's and Parkinson's diseases.

Pharmacological Investigations

Recent pharmacological studies have focused on the following aspects:

1. Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with various receptors and enzymes. Notably, it shows affinity towards GABA receptors and may influence GABAergic signaling pathways.

2. Toxicological Profile
Toxicological assessments reveal that while the compound exhibits beneficial pharmacological properties, it also requires careful evaluation of its safety profile to ensure minimal adverse effects during therapeutic use.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of a series of pyrazolo[4,3-c]pyridine derivatives. The results indicated that compounds similar to 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine demonstrated significant reductions in depressive-like behaviors in animal models when administered over a period of four weeks.

Case Study 2: Anti-inflammatory Activity

In a study featured in Pharmacology Reports, researchers evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The findings showed a marked decrease in joint swelling and inflammatory markers upon treatment with the compound compared to control groups.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyridine Cores

The table below compares the target compound with structurally related pyrazolo-pyridine derivatives:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate Pyrazolo[4,3-c]pyridine 1-Ethyl, 3-COOH (hydrochloride hydrate) C₉H₁₅ClN₃O₂·H₂O 249.70 Enhanced solubility due to hydrate
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride Pyrazolo[4,3-c]pyridine 1-Ethyl, 3-CONH₂ (hydrochloride) C₉H₁₅ClN₄O 230.70 Amide group improves lipophilicity
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride Pyrazolo[4,3-c]pyridine 1-Ethyl, 3-COOEt (hydrochloride) C₉H₁₄ClN₃O₂ 231.68 Ester form for intermediate synthesis
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid Pyrazolo[3,4-c]pyridine 1-(4-Methoxyphenyl), 3-COOH, 7-oxo C₂₄H₂₅N₃O₅ 435.48 Anticoagulant (Factor Xa inhibitor)
Etazolate hydrochloride Pyrazolo[3,4-b]pyridine 1-Ethyl, 5-COOEt, 4-hydrazino substituent C₁₄H₁₈N₅O₂·HCl 324.79 GABAergic activity (antidepressant)
5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate Pyrazolo[4,3-c]pyridine 1-Isopropyl, 3-COOEt, 5-COO-t-Bu C₁₇H₂₅N₃O₄ 335.40 Semi-chair conformation in crystals

Key Structural and Functional Differences

Core Ring Variations :

  • Pyrazolo[4,3-c]pyridine (target compound): The pyrazole nitrogen atoms are at positions 1 and 2, fused to a partially saturated pyridine ring. This arrangement influences hydrogen bonding and crystal packing .
  • Pyrazolo[3,4-c]pyridine (e.g., apixaban analog): The pyrazole ring is fused to the pyridine at different positions, altering substituent spatial orientation and biological activity .
  • Pyrazolo[3,4-b]pyridine (e.g., Etazolate): Distinct fusion pattern leads to divergent pharmacological targets .

Substituent Effects :

  • Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) enhances water solubility compared to ethyl esters (e.g., ’s compound) but reduces membrane permeability .
  • Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl group in apixaban analogs improves binding affinity to Factor Xa, whereas the ethyl group in the target compound may limit such interactions .

Salt and Hydrate Forms :

  • Hydrochloride salts improve crystallinity and stability. The hydrate form in the target compound may reduce hygroscopicity compared to anhydrous salts .

Biological Activity: Apixaban derivatives exhibit anticoagulant properties due to bulky aromatic substituents and hydrogen-bonding motifs .

Research Findings and Data

Solubility and Stability

  • Hydrate vs. Anhydrous : The hydrate form of the target compound shows 20% higher aqueous solubility than its anhydrous counterpart .
  • Thermal Stability : Decomposition temperatures range from 200–220°C for hydrochloride salts, with hydrates exhibiting lower melting points due to water loss .

Preparation Methods

Hydrazine-Carbonyl Condensation

A common approach involves reacting ethyl 2-oxocyclopentyl acetate with hydrazine derivatives under alkaline conditions. For example, phenylhydrazine hydrochloride reacts with diketones in ethanol containing acetic acid to form pyrazolo-pyridine cores. Adjusting the substituents on the hydrazine (e.g., ethyl groups) allows customization of the N1 position.

Key Reaction Conditions

Starting MaterialReagentSolventTemperatureYieldSource
Ethyl 2-oxocyclopentyl acetatePhenylhydrazineEthanol130°C45–85%
CyclopentanoneDiethyl oxalateToluene40°C72–88%

Catalytic Cyclization

Patent CN108137535B describes a copper- or nickel-catalyzed method where hydrazinopyridine reacts with maleic acid diester in toluene or ethers at 20–50°C. Sodium ethoxide serves as the base, facilitating the formation of the pyrazolo-pyridine ring with yields exceeding 70%.

Functionalization: Ethyl Substitution and Ester Hydrolysis

Introduction of the Ethyl Group

Ethylation at the N1 position is achieved using ethylating agents like ethyl bromide or iodide. In one protocol, sodium hydride in DMF mediates the alkylation of the pyrazolo-pyridine intermediate, followed by purification via column chromatography.

Ester to Carboxylic Acid Conversion

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH in a MeOH-H2O mixture (3:1 ratio). Acidification with HCl precipitates the carboxylic acid, which is filtered and dried.

Hydrolysis Conditions

Ester IntermediateBaseSolventAcidificationYield
Ethyl derivativeNaOHMeOH-H2OHCl (pH 4)80–95%

Hydrochloride Salt and Hydrate Formation

The final step involves treating the free base with concentrated HCl in aqueous ethanol, followed by recrystallization from water or ethanol to yield the hydrochloride hydrate.

Salt Formation Parameters

ParameterValue
HCl Concentration36.5% (w/w)
SolventEthanol/H2O (1:1)
RecrystallizationH2O or EtOH

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.43 (t, 3H, J=7.2 Hz, CH2CH3), 3.32 (t, 2H, cyclopentyl), 4.45 (q, 2H, COOCH2).

  • IR (KBr): 1713 cm⁻¹ (C=O), 1675 cm⁻¹ (COOH).

  • MS: m/z 235.67 [M+H]+.

Purity and Stability

Commercial batches (e.g., Fluorochem Ltd.) report ≥95% purity via HPLC, with stability maintained at room temperature for >24 months.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Hydrazine-carbonyl condensationHigh scalabilityRequires harsh temperatures45–85%
Catalytic cyclizationMild conditions (20–50°C)Expensive catalysts70–88%
Direct alkylationSpecific N1 functionalizationLow atom economy60–75%

Industrial-Scale Considerations

For large-scale production, the catalytic method (Patent CN108137535B) is preferred due to its efficiency and lower energy input. Ethanol is favored as a green solvent, while sodium ethoxide offers cost-effective alkalinity.

Emerging Methodologies

Recent advances include using sulfonated amorphous carbon (AC-SO3H) as a recyclable catalyst for pyrazolo-pyridine synthesis at room temperature. This method reduces reaction times to 2–4 hours with yields up to 80% .

Q & A

Q. How can researchers determine the solubility profile of this compound in various solvent systems?

Solubility testing should be performed systematically using polar (e.g., water, methanol), semi-polar (e.g., ethyl acetate), and non-polar solvents (e.g., hexane). For hydrochloride hydrates, aqueous solubility at varying pH levels (1–14) must be assessed via saturation shake-flask methods, followed by UV-Vis spectrophotometry or HPLC quantification . Note that limited solubility data for related compounds (e.g., in ) necessitate empirical validation.

Q. What purification techniques are recommended for isolating this compound from synthetic by-products?

Column chromatography with silica gel (gradient elution using dichloromethane/methanol) or recrystallization from ethanol/water mixtures are effective. highlights post-synthesis filtration and rinsing with cold HCl to remove impurities, while suggests solvent-dependent crystallization for pyrazolo-pyridine analogs .

Q. How should researchers verify the hydrate stability of this compound under varying humidity conditions?

Conduct dynamic vapor sorption (DVS) studies to monitor mass changes at 25°C under 0–95% relative humidity. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify dehydration events. emphasizes storage at -20°C for long-term stability, but experimental validation under ambient conditions is critical .

Advanced Research Questions

Q. What advanced spectroscopic strategies resolve structural ambiguities in pyrazolo[4,3-c]pyridine derivatives?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, HMBC) are essential for confirming the bicyclic scaffold and substituent positions. X-ray crystallography (as in ) provides definitive structural elucidation, particularly for hydrate forms . For dynamic behavior, variable-temperature NMR can clarify tautomerism or conformational flexibility .

Q. How can synthetic yields be optimized under varying reaction conditions?

Systematic screening of catalysts (e.g., iodine, acetic acid), solvents (ethanol, DMF), and temperatures (reflux vs. RT) is critical. demonstrates that hydrazine hydrate in ethanol under reflux improves cyclization efficiency for fused pyrazoles, while achieves 52.7% yield via controlled HCl addition and filtration . Design-of-experiment (DoE) approaches can identify synergistic factors.

Q. What methodologies assess this compound’s inhibitory activity against kinase targets?

Use ATP-competitive kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PI3K, JAK). notes pyrazolo[4,3-c]pyridin-4(5H)-ones’ affinity for kinase ATP-binding pockets. IC50_{50} determination via dose-response curves and molecular docking (e.g., AutoDock Vina) can validate binding modes .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

For NMR, compare predicted chemical shifts (via computational tools like ACD/Labs) with experimental data. IR spectral mismatches may indicate hydrate vs. anhydrous forms. ’s lack of melting point data underscores the need for cross-validation with DSC and polarized light microscopy .

Q. What strategies mitigate degradation during long-term storage?

Lyophilization under inert gas (N2_2) and storage in amber vials at -20°C reduce hydrolysis and photodegradation. recommends -20°C for multi-year stability, but accelerated stability studies (40°C/75% RH for 6 months) should confirm shelf life .

Q. How can computational modeling predict binding affinity with enzymatic targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) combined with free-energy perturbation (FEP) calculations quantify binding free energies. ’s structural insights into hydrogen-bonding motifs guide pharmacophore modeling for kinase targets .

Q. What experimental approaches elucidate reaction mechanisms for unexpected by-products?

Use LC-MS to track intermediates and by-products during synthesis. For azide cyclization (as in ), mechanistic studies with 15N^{15}\text{N}-labeled hydrazine or DFT calculations (Gaussian 09) can clarify pathways. ’s isolation of intermediates via fractional crystallization provides actionable insights .

Methodological Notes

  • Synthesis Optimization : Prioritize solvent polarity and temperature control to enhance cyclization efficiency.
  • Data Contradictions : Cross-validate spectroscopic data with orthogonal techniques (e.g., XRD for crystal structure vs. NMR for solution state).
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate cell permeability via Caco-2 assays.

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